Apoptosis inducer 8

Lung Cancer A-549 IC50

Apoptosis Inducer 8 (Compound 7c, CAS 2470024-51-0) is not a generic cytotoxic agent. It is a precision research tool that targets the galectin-1 axis, a validated pathway in lung cancer progression. With proven sub-micromolar potency (IC50 0.63-1.3 μM) against A-549 and NCI-H460 cell lines and a quantifiable mechanism of action (confirmed reduction of gal-1 protein levels by ELISA), it ensures experimental reproducibility for pathway-specific studies. Its unique dual functionality as a radiolabelable PET imaging agent (>95% purity post-labeling) makes it the superior choice for translational oncology and theranostic development programs.

Molecular Formula C29H22ClN5O2
Molecular Weight 508.0 g/mol
Cat. No. B15140705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 8
Molecular FormulaC29H22ClN5O2
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OCC5=CN(N=N5)C6=CC(=CC=C6)O
InChIInChI=1S/C29H22ClN5O2/c30-22-11-14-28-27(15-22)31-29(34(28)17-20-5-2-1-3-6-20)21-9-12-26(13-10-21)37-19-23-18-35(33-32-23)24-7-4-8-25(36)16-24/h1-16,18,36H,17,19H2
InChIKeyODJNKXTWIBLBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptosis Inducer 8 (Compound 7c): A Galectin-1-Mediated Apoptosis Inducing Agent for Lung Cancer Research


Apoptosis Inducer 8, also designated Compound 7c (CAS: 2470024-51-0), is a synthetic benzimidazole-triazole hybrid that functions as a galectin-1 (gal-1) mediated apoptosis-inducing agent [1]. This compound is specifically developed to address the need for targeted therapeutics against the global lung cancer burden by reducing gal-1 protein levels and triggering programmed cell death . Beyond its role as an apoptosis inducer, Apoptosis Inducer 8 is also validated as a Positron Emission Tomography (PET) imaging agent following successful radiolabeling with fluorine-18, achieving a radiochemical purity of >95% .

Critical Procurement Logic: Why Apoptosis Inducer 8 Cannot Be Substituted by Generic 'Apoptosis Inducers'


In scientific procurement, the broad term 'apoptosis inducer' encompasses a vast and mechanistically heterogeneous array of compounds, from mitochondrial pathway activators to caspase agonists, each with distinct potency, selectivity, and off-target effects. Apoptosis Inducer 8 is not a generic cytotoxic agent; it is a precision tool targeting the galectin-1 axis, a specific pathway implicated in lung cancer immune evasion and progression [1]. Simple substitution based on the 'apoptosis inducer' label can lead to vastly different experimental outcomes. For instance, while Apoptosis Inducer 9 demonstrates an IC50 of 4.21 μM via the mitochondrial pathway , and the galectin-1 inhibitor GB1908 shows an IC50 of 850 nM in a specific Jurkat cell apoptosis assay , Apoptosis Inducer 8 exhibits a sub-micromolar IC50 profile (0.63 - 1.3 μM) across a distinct panel of lung and breast cancer cell lines, driven by a different, quantifiable mechanism of action (reduction of gal-1 protein) . Substitution without head-to-head validation jeopardizes data reproducibility, mechanism-based conclusions, and experimental success.

Quantitative Differentiation Evidence for Apoptosis Inducer 8 Against Closest Analogs


Superior Anti-Proliferative Potency in Lung Adenocarcinoma (A-549) Cells vs. Apoptosis Inducer 9

In a direct cross-study comparison, Apoptosis Inducer 8 demonstrates a 6.7-fold higher anti-proliferative potency against the A-549 lung adenocarcinoma cell line compared to the related compound Apoptosis Inducer 9. Apoptosis Inducer 8 achieved an IC50 of 0.63 ± 0.21 μM in A-549 cells [1], whereas Apoptosis Inducer 9 exhibited an IC50 of 4.21 μM under comparable in vitro conditions . This quantifiable difference is critical for studies where a low-nanomolar to sub-micromolar window of activity is required.

Lung Cancer A-549 IC50

Differentiated Potency Profile Against NCI-H460 Lung Cancer Cells Relative to the Galectin-1 Inhibitor GB1908

A cross-study comparison against the galectin-1 inhibitor GB1908 reveals a distinct potency profile. Apoptosis Inducer 8 exhibits an IC50 of 0.99 ± 0.01 μM against NCI-H460 non-small cell lung cancer cells [1]. In contrast, GB1908, while also a galectin-1 targeting agent, demonstrates an IC50 of 0.85 μM in an assay of galectin-1-induced apoptosis in Jurkat cells . While the cell lines differ, this comparison underscores the high potency of Apoptosis Inducer 8 in a lung cancer cell line context, whereas GB1908's published potency is from a functional apoptosis rescue assay in a leukemia cell line.

Non-Small Cell Lung Cancer NCI-H460 Galectin-1

Demonstrated Galectin-1 Protein Downregulation: A Mechanistic Distinction from Broad-Spectrum Inducers

A key differentiation point is the direct, quantifiable evidence of galectin-1 (gal-1) protein level reduction, which is the compound's stated mechanism of action. ELISA studies confirmed that treatment with Apoptosis Inducer 8 significantly reduced gal-1 protein levels in a dose-dependent manner [1]. In contrast, compounds like Apoptosis Inducer 9 are reported to induce apoptosis through a distinct mitochondrial pathway without documented effects on gal-1 protein levels . This class-level inference highlights that while many agents trigger apoptosis, Apoptosis Inducer 8 does so through a specific, validated interaction with the gal-1 pathway.

Galectin-1 ELISA Mechanism of Action

Validated PET Imaging Capability via 18F-Radiolabeling: A Bifunctional Advantage

Apoptosis Inducer 8 possesses a unique, validated bifunctional capability not shared by its common comparators: its potential as a PET imaging agent. The compound was successfully radiolabeled with fluorine-18 (18F-7c) and purified with >95% radiochemical purity as confirmed by HPLC [1]. This enables potential theranostic applications where the same chemical scaffold could be used for both therapeutic intervention (via apoptosis induction) and diagnostic imaging (via PET). In contrast, there are no published reports of successful radiolabeling for Apoptosis Inducer 9 or similar generic inducers, making them solely in vitro or therapeutic research tools .

PET Imaging Radiolabeling Theranostics

Quantified Galectin-1 Binding Affinity by Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy

The physical interaction between Apoptosis Inducer 8 and its target, galectin-1, is quantified through two orthogonal biophysical methods. Surface Plasmon Resonance (SPR) studies determined an equilibrium constant (KD) of 1.19E-06 M for the binding of compound 7c to gal-1 [1]. Concurrently, Fluorescence Spectroscopy (FS) studies yielded a binding constant (Ka) of 9.5 × 10³ M⁻¹ [1]. While direct binding data for other 'apoptosis inducer' series compounds are often lacking, this provides a baseline for structure-activity relationship (SAR) studies within the benzimidazole-triazole class. The availability of this quantitative binding data distinguishes Apoptosis Inducer 8 from less-characterized in-class candidates.

Surface Plasmon Resonance Binding Affinity KD

Recommended Research Applications for Apoptosis Inducer 8 Based on Quantifiable Differentiation


In Vitro Lung Cancer Model Studies Requiring Sub-Micromolar Potency and a Defined Galectin-1 Mechanism

Ideal for studies using A-549 and NCI-H460 lung cancer cell lines where a validated, potent compound with a defined mechanism of action (galectin-1 downregulation) is required. The sub-micromolar IC50 values (0.63 μM and 0.99 μM, respectively) ensure a robust therapeutic window for evaluating apoptosis, cell cycle arrest, and gal-1 pathway modulation without excessive cytotoxicity [1]. This makes it a superior choice over less potent and mechanistically ambiguous 'apoptosis inducers'.

Development of Galectin-1 Targeted Theranostic Agents and PET Tracer Validation

For research programs aiming to bridge therapy and diagnostics, Apoptosis Inducer 8 serves as a lead compound for developing theranostic pairs. Its demonstrated ability to be radiolabeled with 18F and achieve >95% radiochemical purity [1] enables its use as a PET tracer for studying galectin-1 expression in vivo in preclinical models. This bifunctional potential is a unique and valuable asset for translational oncology research .

Structure-Activity Relationship (SAR) Studies Centered on Galectin-1 Binding and Cellular Activity

Researchers engaged in medicinal chemistry optimization of benzimidazole-triazole hybrids can use Apoptosis Inducer 8 as a benchmark control. Its published binding constants (KD = 1.19E-06 M by SPR and Ka = 9.5 × 10³ M⁻¹ by FS) [1] and cellular IC50 values provide a robust foundation for evaluating the impact of structural modifications on both target engagement and functional cellular readouts.

Mechanistic Studies of Galectin-1-Mediated Apoptosis and Immune Evasion

This compound is uniquely suited for dissecting the specific role of galectin-1 in apoptosis and cancer cell signaling. Its validated dose-dependent reduction of gal-1 protein levels, confirmed by ELISA [1], allows researchers to directly link compound treatment to target modulation and downstream effects on mitochondrial membrane potential (MMP) and sub-G1 phase arrest [1], providing a clear experimental system for pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptosis inducer 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.